5,6-dihydro-4H-thieno[2,3-c]pyrrole
Overview
Description
“5,6-dihydro-4H-thieno[2,3-c]pyrrole” is a compound that has been studied for its potential use in the treatment of cancer . It is capable of acting as an inhibitor of the small ubiquitin-like modifier (SUMO) family of proteins .
Synthesis Analysis
The synthesis of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” involves a series of chemical reactions. For instance, a general, convenient route toward N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles was accomplished by the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde with various primary amines in a solution of sodium cyanoborohydride and methanol/acetic acid .Molecular Structure Analysis
The molecular structure of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” can be analyzed using density functional theory (DFT) at the B3LYP/6-31G (d) level . This allows for the determination of optimized geometries, electron-state-density distributions, and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .Chemical Reactions Analysis
The chemical reactions involving “5,6-dihydro-4H-thieno[2,3-c]pyrrole” are complex and can involve multiple steps. For example, the Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) finally gave a promising PT-ttTPD polymer showing well-ordered inter-chain orientation in the BHJ active layer .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” can be determined through various methods. For instance, its optical, electrochemical, and photovoltaic properties were investigated in one study .Scientific Research Applications
1. Scaffold for Compound Libraries in Drug Discovery
5,6-Dihydro-4H-thieno[2,3-c]pyrrole and its derivatives, like hexahydro-2H-thieno[2,3-c]pyrrole, have been proposed as low molecular weight polar scaffolds for constructing compound libraries in the search for new drugs. Practical syntheses of these derivatives have been developed, demonstrating the potential of these scaffolds to generate libraries of 3D-shaped molecules which can be significant in pharmaceutical research (Yarmolchuk et al., 2011).
2. Electropolymerization and Redox Properties
The synthesis and electropolymerization of thieno[3,4-c]pyrrole-based monomers have been explored for their redox and optical properties. These properties are important in the development of materials with potential applications in electronics and energy storage (Çakal et al., 2020).
3. Organic Electronics and Photothermal Conversion
Thieno-isoindigo derivatives based on 5,6-dihydro-4H-thieno[2,3-c]pyrrole have been synthesized for use in organic electronics. Their applications include ambipolar field-effect transistors and photothermal conversion, demonstrating the material's ability to convert near-infrared light to heat efficiently (Zhang et al., 2017).
4. Dye-Sensitized Solar Cells
Asymmetric thieno[2',3':4,5]thieno[3,2-b]thieno[2,3-d]pyrrole-based sensitizers have been synthesized using this chemical structure. They exhibit high photocurrents and power conversion efficiency in dye-sensitized solar cells, highlighting their potential in solar energy applications (Wang et al., 2017).
5. Polymer Solar Cells
Thieno[3,4-c]pyrrole-based copolymers have been synthesized and used as donor materials in polymer solar cells, showing power conversion efficiencies under specific illumination conditions. This highlights their potential in renewable energy technologies (Badgujar et al., 2015).
Future Directions
properties
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIZNFIPIKPITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-4H-thieno[2,3-c]pyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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